Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O2 It is a pyrrolidine derivative, characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine with a suitable carboxylating agent. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both an amino group and a trifluoromethyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17F3N2O2 |
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Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3 |
InChI Key |
ZNVBVBJFGYWTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F |
Origin of Product |
United States |
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